molecular formula C16H10ClNO2 B13996769 2-(2-Chlorophenyl)quinoline-3-carboxylic acid CAS No. 5442-33-1

2-(2-Chlorophenyl)quinoline-3-carboxylic acid

Cat. No.: B13996769
CAS No.: 5442-33-1
M. Wt: 283.71 g/mol
InChI Key: MUHMIYSJDBWYOD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 2-chlorophenyl group at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with an appropriate ketone in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of quinoline derivatives or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline derivatives or alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-(2-Bromophenyl)quinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

    2-(2-Methylphenyl)quinoline-3-carboxylic acid: The methyl group may influence the compound’s steric and electronic properties.

Uniqueness

2-(2-Chlorophenyl)quinoline-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

5442-33-1

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

2-(2-chlorophenyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO2/c17-13-7-3-2-6-11(13)15-12(16(19)20)9-10-5-1-4-8-14(10)18-15/h1-9H,(H,19,20)

InChI Key

MUHMIYSJDBWYOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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